
(2,2-Dimethoxyethyl)(m-tolyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethoxyethyl)(m-tolyl)sulfane is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a sulfane group attached to a (2,2-dimethoxyethyl) and an m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(m-tolyl)sulfane typically involves the reaction of m-tolyl thiol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of a thioether bond between the sulfur atom of the thiol and the carbon atom of the dimethoxyethyl group. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethoxyethyl)(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dimethoxyethyl)(m-tolyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethoxyethyl)(m-tolyl)sulfane involves its interaction with various molecular targets and pathways. The sulfane group can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with and modify biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethoxyethyl)(p-tolyl)sulfane: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(2,2-Diethoxyethyl)(m-tolyl)sulfane: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
The presence of both methoxy and m-tolyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethylsulfanyl)-3-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9-5-4-6-10(7-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
Clave InChI |
NZQKKGXCHMWWHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


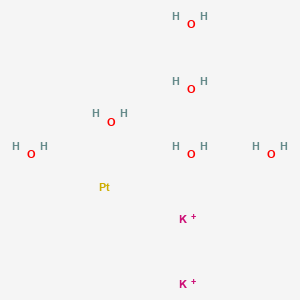
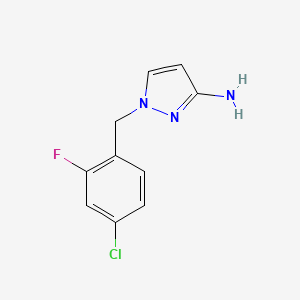
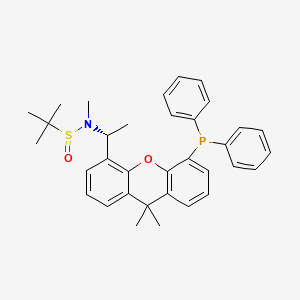
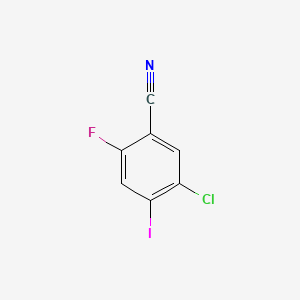
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)
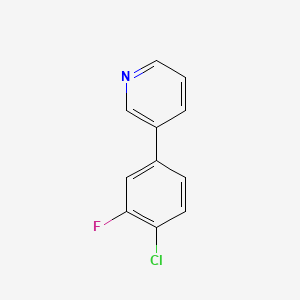
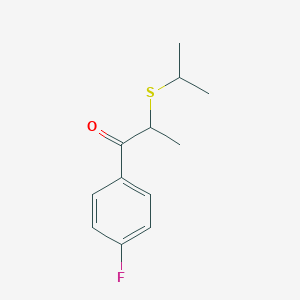
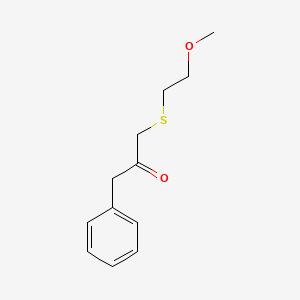
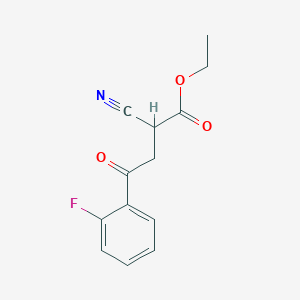
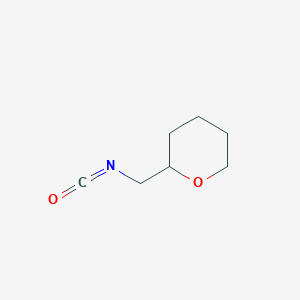



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
